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Compound of Interest

Compound Name: Plogosertib

Cat. No.: B8354516

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Plogosertib (formerly
CYC140), a novel, orally bioavailable small molecule inhibitor of Polo-like kinase 1 (PLK1).
Plogosertib is currently under investigation as a potential antineoplastic agent for a variety of
solid tumors and hematological malignancies.[1][2][3] This guide details its chemical and
physical properties, mechanism of action, pharmacological data, and relevant experimental
protocols.

Chemical Structure and Physicochemical Properties

Plogosertib is a complex heterocyclic molecule with a pyrimido[4,5-b][2][4]diazepine core. Its
chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of Plogosertib

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b8354516?utm_src=pdf-interest
https://www.benchchem.com/product/b8354516?utm_src=pdf-body
https://www.benchchem.com/product/b8354516?utm_src=pdf-body
https://bgmsglobal.com/our-science/cyc140/
https://www.quiverquant.com/news/Cyclacel+Pharmaceuticals+Highlights+Promising+Preclinical+Study+on+Plogosertib+for+Treating+Biliary+Tract+Cancer
https://synapse.patsnap.com/article/cyclacel-to-receive-new-european-patent-for-plogosertib-compositions
https://www.benchchem.com/product/b8354516?utm_src=pdf-body
https://www.quiverquant.com/news/Cyclacel+Pharmaceuticals+Highlights+Promising+Preclinical+Study+on+Plogosertib+for+Treating+Biliary+Tract+Cancer
https://pubchem.ncbi.nlm.nih.gov/compound/42640739
https://www.benchchem.com/product/b8354516?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8354516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value

Source

4-[(9-cyclopentyl-5-methyl-6-
oxospiro[8H-pyrimido[4,5-b][2]
[4]diazepine-7,1'-

IUPAC Name cyclopropane]-2-yl)amino]-3-
methoxy-N-[4-(4-
methylpiperazin-1-

yl)cyclohexyllbenzamide

[4]

Molecular Formula C34HasNsOs3 [41[5]
Molecular Weight 616.8 g/mol [41[5]
CAS Number 1137212-79-3 [4][6]

CN1CCN(CC1)C2CCC(CC2)N
C(=0)C3=CC(=C(C=C3)NC4=

SMILES [4]
NC=C5C(=N4)N(CC6(CC6)C(
=0O)N5C)C7CCCC7)0C

Appearance White to off-white solid [6]

Mechanism of Action: PLK1 Inhibition

Plogosertib functions as a selective and potent ATP-competitive inhibitor of Polo-like kinase 1

(PLK1).[4][6][7] PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of

cell division (mitosis).[1][3]

Key functions of PLK1 include:

Regulation of G2/M cell cycle transition[8][9]

Mitotic spindle assembly[9]

Chromosome segregation[3][9]

Cytokinesis[9]
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PLKZ1 is frequently overexpressed in various cancer types, and its high expression often
correlates with increased aggressiveness and poor prognosis.[1][4] By inhibiting PLK1,
plogosertib disrupts these critical mitotic processes. This leads to a prolonged mitotic arrest at
the G2/M phase, which ultimately induces apoptosis (programmed cell death) in cancer cells.[4]
[9][10] Notably, cancer cells, particularly those with KRAS mutations or p53 deficiencies, exhibit
heightened sensitivity to PLK1 depletion, while normal cells with intact cell cycle checkpoints
are less affected.[1][10]
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Caption: Mechanism of action of Plogosertib via PLK1 inhibition.

Pharmacological Properties
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Plogosertib has demonstrated potent and selective inhibitory activity against PLK1 in
preclinical studies.

Table 2: In Vitro Inhibitory Activity

Target ICso0 Value Notes Source

Potent and selective
PLK1 3nM o [6][7]
inhibition.

>50-fold less potent
PLK2 149 nM _ [6]
than against PLK1.

>130-fold less potent
PLK3 393 nM ) [6]
than against PLK1.

Table 3: In Vitro Anti-proliferative Activity

Cell Line Type ICso0 Value Notes Source

Preferentially inhibits

Malignant Cell Lines 14-21 nM proliferation in cancer [6]
cells.

Non-malignant Cell Less toxic to normal

) 82 nM [6]
Lines cells.
Colorectal Cancer Significantly more
(CRC) Patient-Derived  518.86 + 377.47 nM potent than 5-FU and [8][9]
Organoids (PDOs) oxaliplatin.

Table 4: In Vivo Efficacy and Pharmacokinetics
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. Dosing Lo
Study Type Animal Model . Key Findings Source
Regimen
>87% tumor
HL60 I
) growth inhibition
] promyelocytic 40, 54, 67 mg/kg, )
Efficacy ) without [6]
leukemia qd 5/2/5 (oral) o )
significant weight
xenograft
loss.
OE19
) 40 mg/kg, qd 5/2  61% tumor
Efficacy esophageal o [6]
(oral) growth inhibition.
xenograft
Colorectal ) Significant tumor
] 40 mg/kg, daily o
] Cancer Patient- growth inhibition
Efficacy ) for 2 weeks (5 [81[11]
Derived compared to
days/week, oral) ]
Xenograft (PDX) vehicle.
Cmax: 453
Pharmacokinetic ng/mL; AUC: 377
Mouse 1 mg/kg [6]
S hreng/mL; Cl:

2445 mL/h/kg

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The

following sections outline protocols for key experiments cited in the evaluation of Plogosertib.

This protocol is used to determine the concentration-dependent effect of Plogosertib on the

proliferation of cancer cell lines or patient-derived organoids (PDOSs).

» Objective: To calculate the I1Cso value of Plogosertib.

o Methodology:

o Cell/Organoid Seeding: Plate cells or PDOs in 96-well plates at a predetermined density.

o Compound Treatment: Treat the cells/organoids with a serial dilution of Plogosertib (e.g.,
ranging from 256 pM to 100 uM).[8][9] Include vehicle-only (e.g., DMSO) controls.
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o Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell

culture conditions.[8][9]

o Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each
well. This reagent measures ATP levels, which correlate with the number of viable cells.

o Data Acquisition: Measure luminescence using a plate reader.

o Analysis: Normalize the luminescence readings to the vehicle control and plot the results
as a dose-response curve to determine the ICso value.
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Caption: General workflow for an in vitro cell viability assay.

This protocol is used to assess the inhibition of PLK1 activity by measuring the phosphorylation

status of its downstream substrates.

o Objective: To detect changes in the levels of p-NPM (a PLK1 substrate), p-HH3 (a mitotic
marker), and cleaved PARP (an apoptosis marker).[6]
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o Methodology:

o Cell Treatment: Culture cells (e.g., KYSE-410) and treat with Plogosertib (e.g., 0-4 uM)
for a specified duration (e.g., 2 hours).[6]

o Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase
inhibitors to extract total protein.

o Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
o SDS-PAGE: Separate 20-40 g of protein per lane on a polyacrylamide gel.
o Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

o Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-
specific antibody binding.

o Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary
antibodies specific for p-NPM, p-HH3, cleaved PARP, and a loading control (e.g., GAPDH
or B-actin).

o Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish
peroxidase (HRP)-conjugated secondary antibody.

o Detection: Visualize protein bands using an enhanced chemiluminescence (ECL)
substrate and an imaging system.

This protocol evaluates the anti-tumor efficacy of Plogosertib in a living organism.
» Objective: To assess the ability of Plogosertib to inhibit tumor growth in mouse models.
o Methodology:

o Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HL60) into the
flank of immunodeficient mice.

o Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mma3).
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o Randomization: Randomize mice into treatment and control (vehicle) groups.

o Drug Administration: Administer Plogosertib orally via gavage at a specified dose and
schedule (e.g., 40 mg/kg, daily, 5 days on / 2 days off).[6][11] The vehicle group receives
the formulation excipients only.

o Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week.
Monitor for any signs of toxicity.

o Study Endpoint: Continue treatment for a defined period (e.g., 2-3 weeks) or until tumors
in the control group reach a predetermined maximum size.

o Data Analysis: Plot mean tumor volume over time for each group and perform statistical
analysis (e.g., t-test) to compare treatment and control groups.[8][9]
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Caption: Workflow for an in vivo xenograft efficacy study.

Clinical Development and Future Directions

Plogosertib is being evaluated in Phase 1/2 clinical trials for a broad range of solid tumors,
lymphomas, and leukemias.[1] Initial dose-escalation data suggest that the oral formulation of
Plogosertib is well-tolerated, with no dose-limiting toxicities observed across five different
dosing schedules.[2][12] Clinical benefit has been reported in patients with various cancers,
including adenoid cystic, biliary tract, ovarian, and squamous cell sinus cancers.[2][3]
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Ongoing research is focused on identifying biomarkers to predict patient response. For
instance, preclinical studies suggest that higher levels of the mitotic checkpoint protein BUBR1
in biliary tract cancer cells may correlate with increased sensitivity to Plogosertib.[2]
Furthermore, cancers with specific mutations, such as in ARID1A and SMARCA, or those with
DNAJ-PKACc fusions, may also benefit from PLK1 inhibition.[2][3][12] These findings could
enable a more personalized treatment approach, targeting patient populations most likely to
respond to Plogosertib therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Plogosertib: A Technical Guide on its Chemical
Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b8354516#plogosertib-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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